
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile
Vue d'ensemble
Description
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (DCPCN) is an organic compound with a wide range of applications in scientific research. It is a versatile synthetic intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. DCPCN is also used as an analytical reagent to detect and quantify various organic compounds.
Applications De Recherche Scientifique
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile has a wide range of applications in scientific research. It is used as an analytical reagent to detect and quantify various organic compounds, including drugs and metabolites. It is also used as a synthetic intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is also used in the synthesis of polymers, and it has been used in the study of the structure-activity relationships of various organic compounds.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is not well understood, but it is thought to act as a catalyst in the synthesis of organic compounds. It is believed to react with the reactants to form intermediates, which then react to form the desired product. The reaction is believed to proceed via a nucleophilic substitution mechanism, in which the nucleophile (2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile) attacks the electrophilic center of the reactant molecule.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile are not well understood. However, it is believed to have some effects on the body, as it is a synthetic compound. It is thought to have some effects on the immune system, as it is believed to be a potential immunosuppressant. It is also believed to have some effects on the central nervous system, as it has been shown to have some sedative and anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and stable, and it is easily synthesized from readily available starting materials. It is also non-toxic and non-volatile, making it safe to handle and store. However, it is highly reactive, and it can be difficult to control the reaction conditions. It is also sensitive to light and air, making it difficult to store and handle.
Orientations Futures
The future of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is promising, as it has a wide range of applications in scientific research. It could be used to develop new drugs and agrochemicals, as well as new compounds for use in the synthesis of polymers. It could also be used to study the structure-activity relationships of various organic compounds. Additionally, it could be used to develop new analytical reagents for the detection and quantification of various organic compounds. Finally, it could be used to study the biochemical and physiological effects of various organic compounds.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-2-(2,6-dichloro-4-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19(20)21)6-13(14)17/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATNDCQGSFJGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(2,6-dichloro-4-nitrophenyl)acetonitrile | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

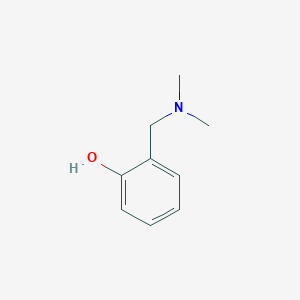

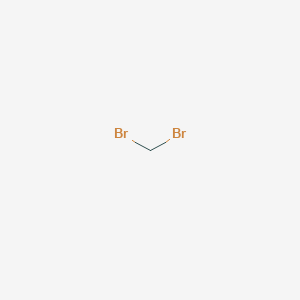
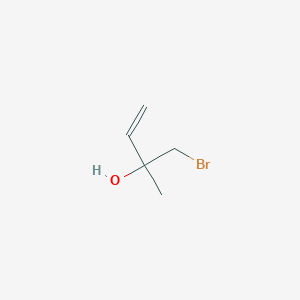


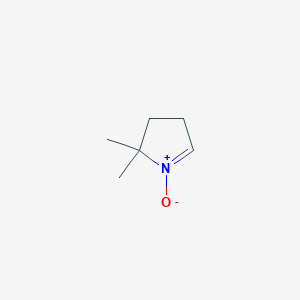
![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
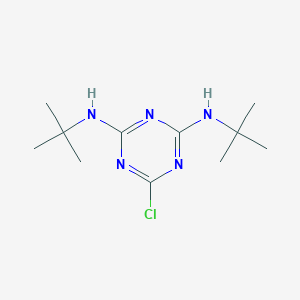

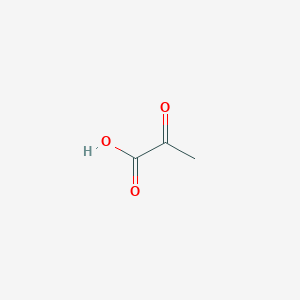

![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)
